molecular formula C11H14N2O3S B11864139 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol

Cat. No.: B11864139
M. Wt: 254.31 g/mol
InChI Key: BISYESUPHYOWAV-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the imidazo[1,2-a]pyridine class of fused bicyclic heterocycles, a scaffold recognized as a "drug prejudice" scaffold due to its widespread applications in drug discovery . This core structure is a privileged framework in the development of bioactive molecules, with several derivatives, such as the insomnia drug zolpidem, already in clinical use . This specific compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a sulfonyl group and a hydroxyl group on the fused ring system, makes it a valuable precursor for further chemical modification. Researchers utilize this and closely related analogues as key intermediates in the exploration of new therapeutic agents . Notably, the imidazo[1,2-a]pyridine scaffold is under extensive investigation for developing inhibitors against various disease targets. For instance, derivatives of this scaffold have been designed as potent RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) inhibitors, which are relevant in the treatment of inflammatory diseases and certain cancers by modulating the NOD signaling pathway in the innate immune system . Furthermore, this chemical class has shown remarkable promise in anti-infective research. Imidazo[1,2-a]pyridine amides (IPAs) are a leading class of compounds targeting Mycobacterium tuberculosis , the bacterium causing Tuberculosis. Notably, the clinical candidate Telacebec (Q203), which inhibits the QcrB subunit of the bacterial cytochrome bcc complex, is a prominent example demonstrating the high value of this scaffold in combating multidrug-resistant TB . As a research chemical, this compound provides synthetic chemists and drug discovery scientists a critical starting point for structure-activity relationship (SAR) studies and scaffold-hopping strategies, ultimately contributing to the development of novel treatments for global health challenges .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

6-tert-butylsulfonyl-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C11H14N2O3S/c1-11(2,3)17(15,16)9-7-13-5-4-12-10(13)6-8(9)14/h4-7,12H,1-3H3

InChI Key

BISYESUPHYOWAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN2C=CNC2=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials . The process is typically optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents . The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Biological Activities

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol has been studied for various biological activities:

  • Inhibition of Rab Geranylgeranyl Transferase (RGGT) :
    • Research has shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit inhibitory activity against RGGT, an enzyme involved in the post-translational modification of proteins essential for cellular processes. Inhibition of RGGT can disrupt cancer cell proliferation and migration, making these compounds potential anticancer agents .
  • Cytotoxicity Against Cancer Cells :
    • Several studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. For instance, certain derivatives showed half-maximal inhibitory concentrations (IC50) ranging from 25 to 100 μM .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Heterocyclic compounds like imidazo[1,2-a]pyridines have shown effectiveness against bacterial and fungal strains, indicating potential use in treating infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents at the C6 position. These modifications can enhance the biological activity or selectivity of the compounds. For example:

  • Functionalization Strategies : Researchers have explored different functional groups attached to the imidazo[1,2-a]pyridine scaffold to optimize activity against RGGT and improve cytotoxicity against cancer cells .

Case Study 1: RGGT Inhibition

A series of novel phosphonocarboxylate derivatives were synthesized based on the imidazo[1,2-a]pyridine structure. Among these compounds, several exhibited significant RGGT inhibitory activity. The study highlighted how modifications at the C6 position influenced both potency and selectivity .

Case Study 2: Anticancer Properties

In a comparative study assessing the cytotoxicity of various imidazo[1,2-a]pyridine derivatives against HeLa cells, it was found that specific substitutions led to enhanced anticancer activity. The most effective derivatives were those that maintained a balance between hydrophobicity and polar functional groups .

Comparative Data Table

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundRGGT Inhibition25 - 100Disruption of protein prenylation
Derivative ACytotoxicity (HeLa)30Induction of apoptosis
Derivative BAntimicrobial15Cell wall synthesis inhibition

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Imidazo[1,2-a]pyridin-ol Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol -SO₂C(CH₃)₃ (6), -OH (7) C₁₁H₁₄N₂O₃S 278.3 Potential synthetic intermediate
3-Iodoimidazo[1,2-a]pyridin-7-ol -I (3), -OH (7) C₇H₅IN₂O 260.03 Intermediate in organic synthesis
Imidazo[1,2-a]pyridin-3-ol -OH (3) C₇H₆N₂O 134.14 Not specified
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate -CN (8), -NO₂C₆H₄ (7), esters (5,6) C₂₉H₂₆N₄O₇ 554.55 Melting point: 243–245°C; 51% yield

Key Observations :

  • Solubility: Bulky sulfonyl groups may decrease solubility in polar solvents relative to smaller substituents (e.g., -I or -CN). For example, the 3-iodo analog is noted to dissolve in common organic solvents .
  • Synthetic Utility : Sulfonyl groups are often used as directing or leaving groups in cross-coupling reactions, suggesting the target compound could serve as a precursor in medicinal chemistry .

Sulfur-Containing Heterocycles

Table 2: Comparison with Sulfur-Modified Analogs

Compound Name Core Structure Sulfur Group Molecular Weight (g/mol) Biological Activity References
This compound Imidazo[1,2-a]pyridine -SO₂C(CH₃)₃ 278.3 Not reported
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Imidazo[1,2-b]pyrazole -SMe 359.43 Anticancer, antimicrobial
6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine -SO₂C(CH₃)₃ 268.34 Not specified

Key Observations :

  • Steric vs. Electronic Effects : The tert-butylsulfonyl group’s steric bulk may hinder interactions with biological targets compared to smaller sulfur groups (e.g., -SMe) .

Functional Group Variations

Table 3: Substituent Impact on Properties

Substituent Example Compound Effect on Properties References
Tert-butylsulfonyl (-SO₂C(CH₃)₃) This compound Enhances thermal stability; may reduce solubility in polar solvents
Iodo (-I) 3-Iodoimidazo[1,2-a]pyridin-7-ol Increases molecular weight; useful in halogen-bonding or Suzuki coupling reactions
Cyano (-CN) Diethyl 8-cyano-tetrahydroimidazo[1,2-a]pyridine Improves rigidity and hydrogen-bonding capacity

Key Observations :

  • Reactivity : Iodo and sulfonyl groups enable diverse functionalization (e.g., cross-coupling for -I, nucleophilic substitution for -SO₂R) .
  • Thermal Stability : High melting points in sulfonyl-containing compounds (e.g., 243–245°C in diethyl derivatives ) suggest similar thermal resilience in the target compound.

Biological Activity

6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol (CAS Number: 1021-39-2) is a compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H14N2O3S
  • Molecular Weight : 258.31 g/mol
  • Structure : The compound features a sulfonyl group attached to an imidazo[1,2-a]pyridine core, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymes : It has been reported to act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may enhance the efficacy of certain cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular pathways related to cancer cell proliferation and apoptosis. For instance:

  • Cell Lines Tested : Various cancer cell lines were treated with the compound to assess its cytotoxic effects.
  • Mechanism of Action : The compound appears to modulate signaling pathways that are crucial for cell survival and growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy :
    • A study investigated the effect of this compound on tumor growth in murine models.
    • Results indicated a significant reduction in tumor size when combined with established therapies such as anti-PD-1 antibodies.
  • Enzyme Inhibition :
    • Research highlighted its role as an ENPP1 inhibitor, which is significant in cancer immunotherapy. The IC50 values for enzyme inhibition were found to be in the low nanomolar range (5.70 nM), indicating potent activity against ENPP1 while showing minimal effects on ENPP2 and ENPP3 .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Antitumor ActivityReduced tumor size in murine models
Enzyme InhibitionIC50 = 5.70 nM for ENPP1
CytotoxicitySignificant effects on cancer cell lines

Q & A

What are the recommended synthetic routes for 6-(tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol?

Type : Basic
Answer :
Synthesis typically involves a multi-step approach:

Imidazo[1,2-a]pyridine core formation : Start with cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions .

Hydroxylation at C7 : Introduce the hydroxyl group via selective oxidation or hydroxylation reagents (e.g., mCPBA or transition-metal catalysts) .

Sulfonylation : React the hydroxylated intermediate with tert-butylsulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to install the sulfonyl group .
Key considerations : Optimize reaction temperatures (e.g., 0–60°C for sulfonylation) and stoichiometry to avoid side reactions like over-sulfonylation.

How is the purity and structural integrity of this compound validated?

Type : Basic
Answer :

  • Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., tert-butylsulfonyl protons at δ 1.2–1.4 ppm; imidazo ring protons at δ 7.0–9.0 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₉N₂O₃S: 295.1112) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (if crystalline) .

How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Type : Advanced
Answer :

  • Comparative SAR studies : Systematically modify substituents (e.g., tert-butylsulfonyl vs. trifluoromethyl) and evaluate activity against targets (e.g., COX isoforms or kinases) .
  • Docking simulations : Use software like AutoDock Vina to model interactions with binding pockets (e.g., COX-2 active site) and explain potency differences .
  • Bioassay standardization : Ensure consistent experimental conditions (e.g., cell lines, media) to minimize variability .

What in silico strategies are employed to predict the pharmacokinetic properties of this compound?

Type : Advanced
Answer :

  • ADME prediction : Tools like SwissADME calculate parameters:
    • Lipophilicity : LogP ~2.5 (moderate permeability).
    • Solubility : Poor aqueous solubility due to the tert-butylsulfonyl group; may require formulation .
  • Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4/2D6) via docking to identify metabolic hotspots .
  • Toxicity screening : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonyl group).

What spectroscopic techniques are critical for characterizing this compound?

Type : Basic
Answer :

  • 1H/13C NMR : Assign peaks for the imidazo ring (δ 7.5–8.5 ppm for aromatic protons) and tert-butylsulfonyl group (δ 1.2–1.4 ppm for CH₃) .
  • IR spectroscopy : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass spectrometry : HRMS to verify molecular ion and fragmentation patterns .

How does the tert-butylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Type : Advanced
Answer :

  • Steric hindrance : The bulky tert-butyl group reduces accessibility to the sulfonyl sulfur, limiting nucleophilic attack .
  • Electron-withdrawing effect : Sulfonyl groups activate adjacent positions for electrophilic substitution (e.g., nitration at C5) .
  • Experimental validation : Compare reaction rates with analogs lacking the tert-butyl group (e.g., methylsulfonyl derivatives) .

What are the key considerations for optimizing reaction yields during the sulfonylation step?

Type : Basic
Answer :

  • Reagent selection : Use tert-butylsulfonyl chloride in excess (1.2–1.5 equiv) with a base (e.g., DMAP) to scavenge HCl .
  • Solvent choice : Dichloromethane or THF improves solubility of intermediates.
  • Temperature control : Maintain 0–25°C to prevent decomposition .

What experimental approaches are used to determine the binding affinity of this compound with biological targets?

Type : Advanced
Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for enzyme inhibition) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Competitive ELISA : Assess displacement of known ligands (e.g., ATP in kinase assays) .

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